Cas no 1600972-26-6 (5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine)

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
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- MDL: MFCD28246409
- Inchi: 1S/C9H9BrN4/c10-7-3-8(5-11-4-7)14-6-9-12-1-2-13-9/h1-5,14H,6H2,(H,12,13)
- InChI Key: KUSUXQJDCGCYKW-UHFFFAOYSA-N
- SMILES: C1=NC=C(Br)C=C1NCC1NC=CN=1
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B248505-10mg |
5-Bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine |
1600972-26-6 | 10mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-199748-1g |
5-bromo-N-[(1H-imidazol-2-yl)methyl]pyridin-3-amine |
1600972-26-6 | 95% | 1g |
$1100.0 | 2023-09-16 | |
Enamine | EN300-199748-10g |
5-bromo-N-[(1H-imidazol-2-yl)methyl]pyridin-3-amine |
1600972-26-6 | 95% | 10g |
$4729.0 | 2023-09-16 | |
A2B Chem LLC | AW03240-10g |
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine |
1600972-26-6 | 95% | 10g |
$5013.00 | 2024-04-20 | |
A2B Chem LLC | AW03240-500mg |
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine |
1600972-26-6 | 95% | 500mg |
$939.00 | 2024-04-20 | |
A2B Chem LLC | AW03240-2.5g |
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine |
1600972-26-6 | 95% | 2.5g |
$2304.00 | 2024-04-20 | |
1PlusChem | 1P01B8NC-2.5g |
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine |
1600972-26-6 | 95% | 2.5g |
$2430.00 | 2025-03-19 | |
1PlusChem | 1P01B8NC-10g |
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine |
1600972-26-6 | 95% | 10g |
$5907.00 | 2024-06-20 | |
Enamine | EN300-199748-10.0g |
5-bromo-N-[(1H-imidazol-2-yl)methyl]pyridin-3-amine |
1600972-26-6 | 95% | 10g |
$4729.0 | 2023-05-26 | |
Enamine | EN300-199748-0.25g |
5-bromo-N-[(1H-imidazol-2-yl)methyl]pyridin-3-amine |
1600972-26-6 | 95% | 0.25g |
$546.0 | 2023-09-16 |
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
Comprehensive Overview of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine (CAS No. 1600972-26-6)
The compound 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine (CAS No. 1600972-26-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This heterocyclic compound features a pyridine core substituted with a bromo group at the 5-position and an imidazole-containing side chain. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and receptor modulation.
In recent years, the demand for imidazole-derived compounds like 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has surged due to their versatile applications in drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in regulating cellular processes. The presence of both pyridine and imidazole moieties enhances its binding affinity to various biological targets, making it a promising candidate for therapeutic development.
One of the most frequently asked questions in scientific forums is: "What are the synthetic routes for 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine?" The synthesis typically involves multi-step organic reactions, including halogenation, amination, and coupling reactions. The bromo substituent at the 5-position of the pyridine ring is particularly reactive, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These methods are widely discussed in the context of medicinal chemistry and drug design.
Another hot topic in the scientific community is the bioavailability and metabolic stability of imidazole-containing compounds. 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has been studied for its pharmacokinetic properties, with researchers exploring its solubility, permeability, and interaction with metabolic enzymes. These studies are crucial for optimizing its use in preclinical trials and ensuring its efficacy in vivo.
The compound's relevance extends to the field of computational chemistry, where molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict its binding modes and biological activity. Such in silico approaches are increasingly popular among researchers seeking to accelerate the drug discovery process. The imidazole ring, in particular, is known for its ability to form hydrogen bonds, which is a key factor in its interaction with biological targets.
From an industrial perspective, 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is often sourced as a high-purity reference standard for analytical testing. Laboratories specializing in quality control and regulatory compliance rely on its well-characterized properties to validate analytical methods. The compound's stability under various storage conditions is also a subject of interest, particularly for long-term pharmaceutical applications.
Environmental considerations are another area where this compound is being evaluated. Researchers are investigating its biodegradability and potential ecological impact, aligning with the growing emphasis on green chemistry principles. The bromo substituent, while useful in synthesis, requires careful handling to minimize environmental release, reflecting broader trends in sustainable chemical practices.
In summary, 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine (CAS No. 1600972-26-6) is a multifaceted compound with significant potential in medicinal chemistry, drug discovery, and biochemical research. Its unique structural features, combined with its reactivity and biological relevance, make it a valuable tool for scientists and industrial applications alike. As research continues to uncover new applications, this compound is poised to remain a key player in the advancement of pharmaceutical sciences.
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